A Comprehensive Technical Guide to 2-Amino-6-nitrobenzimidazole
A Comprehensive Technical Guide to 2-Amino-6-nitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical, chemical, and biological properties of 2-Amino-6-nitrobenzimidazole. The information is curated for researchers and professionals in drug development and medicinal chemistry, with a focus on quantitative data, experimental methodologies, and a conceptual understanding of its mechanism of action.
Core Physical and Chemical Properties
2-Amino-6-nitrobenzimidazole is a heterocyclic aromatic compound that serves as a crucial pharmacophore in medicinal chemistry.[1] Its structural characteristics, particularly the presence of the nitro group and the benzimidazole core, are pivotal to its biological activities.
| Property | Value |
| Molecular Formula | C₇H₆N₄O₂[2][3][4][5] |
| Molar Mass | 178.15 g/mol [2][3][5] |
| Melting Point | 222-223 °C (with decomposition)[2][3][6] |
| Boiling Point (Predicted) | 478.5 ± 37.0 °C[2][3][6] |
| Density (Predicted) | 1.631 ± 0.06 g/cm³[2][3][6] |
| pKa (Predicted) | 9.63 ± 0.10[2][3] |
| Appearance | White to Yellow to Orange powder/crystal[3] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature conditions[2][3] |
Spectral Data Summary
Spectroscopic analysis is fundamental to the structural elucidation and confirmation of 2-Amino-6-nitrobenzimidazole.
| Technique | Key Data Points |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.10 (d, 1H), 7.90 (dd, 1H), 7.20 (d, 1H), 6.90 (s, 2H, NH₂)[3] |
| ¹³C NMR (400 MHz, DMSO-d₆) | δ 158.91, 139.92, 136.67, 116.50, 111.16, 106.16[3] |
| IR (KBr, cm⁻¹) | 3514, 3457 (N-H stretching), 3092 (aromatic C-H stretching), 1658 (C=N ring stretching), 1421 (asymmetric N=O stretching), 1336 (symmetric N=O stretching)[3] |
| Mass Spectrometry (+ESI-QTOF) | m/z calculated for C₇H₆N₄O₂ [M+H]⁺: 179.14; measured: 179.1[3] |
Experimental Protocols
Synthesis of 2-Amino-6-nitrobenzimidazole
A common synthetic route involves the reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide.[1] Another reported method involves the reaction of 4-nitrophthalimide with an aqueous solution of cyanogen bromide.[3]
Detailed Protocol (from 4-nitrophthalimide):
-
Suspend 4-nitrophthalimide (1.4 g, 9.1 mmol) in an aqueous solution (30 mL) of cyanogen bromide (0.97 g, 9.2 mmol).[3]
-
Heat the mixture to reflux for 7 hours.[3]
-
After the reaction is complete, cool the mixture and neutralize it with a 25% NH₄OH solution to a pH of 10-11.[3]
-
Collect the resulting precipitate by filtration.[3]
-
Wash the precipitate with water and air-dry.[3]
-
Recrystallize the crude product from hot water to yield 2-amino-6-nitrobenzimidazole as orange-yellow shiny crystals.[3]
Characterization Workflow
The synthesized compound is typically characterized using a suite of spectroscopic and analytical techniques to confirm its identity and purity.
Caption: General workflow for the synthesis and characterization of 2-Amino-6-nitrobenzimidazole.
Biological Activity and Potential Applications
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the addition of a nitro group often imparts significant biological activity.[1] Derivatives of 2-Amino-6-nitrobenzimidazole have been investigated for a variety of therapeutic applications.
-
Antiprotozoal Agents: The 2-aminobenzimidazole core is found in the common antiparasitic drug albendazole.[1] Compounds containing the 5(6)-nitrobenzimidazole scaffold have shown promise as antiprotozoal agents, with activity against parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[1]
-
Anticancer Agents: Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been evaluated as potential anticancer agents.[7] For instance, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole has demonstrated potent activity against the A549 lung cancer cell line, potentially through the inhibition of poly (ADP-ribose) polymerase (PARP).[7]
-
Other Activities: The benzimidazole nucleus is associated with a broad spectrum of pharmacological activities, including antimicrobial, antimycobacterial, antifungal, anthelmintic, and anti-inflammatory properties.[1][8]
Mechanism of Action: The Role of the Nitro Group
The biological activity of many nitroaromatic compounds, including 2-Amino-6-nitrobenzimidazole, is linked to the reductive metabolism of the nitro group.[1][9] This process is particularly relevant in hypoxic (low oxygen) environments, such as those found in solid tumors or anaerobic microbes.
The mechanism involves the enzymatic reduction of the nitro group (NO₂) to a nitroso (NO), hydroxylamino (NHOH), and finally an amino (NH₂) group. The intermediate radical anions and hydroxylamines are highly reactive species that can induce cellular damage by binding to macromolecules like DNA and proteins, leading to cytotoxicity.[9][10]
Caption: Conceptual pathway of the reductive activation of nitroaromatic compounds.
Safety Information
2-Amino-6-nitrobenzimidazole is classified as an irritant.[4] It may cause serious eye irritation, and some data suggests it may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment should be used when handling this compound.
References
- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-AMINO-5-NITRO-1H-BENZIMIDAZOLE | 6232-92-4 [chemicalbook.com]
- 4. 2-Amino-6-nitrobenzimidazole | CAS 6232-92-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 2-Amino-5-nitrobenzimidazole | C7H6N4O2 | CID 5220052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6232-92-4 CAS MSDS (2-AMINO-5-NITRO-1H-BENZIMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
